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UDP-alpha-D-xylose -

UDP-alpha-D-xylose

Catalog Number: EVT-1591212
CAS Number:
Molecular Formula: C14H20N2O16P2-2
Molecular Weight: 534.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-alpha-D-xylose(2-) is dianion of UDP-alpha-D-xylose arising from deprotonation of both free diphosphate OH groups. It has a role as a human metabolite. It is a nucleotide-sugar oxoanion and an UDP-monosaccharide(2-). It is a conjugate base of an UDP-alpha-D-xylose.
Source

UDP-alpha-D-xylose can be derived from several sources, including plants and microorganisms. In plants, it is synthesized through the action of specific enzymes such as UDP-xylosyltransferase. Microbial sources, such as certain strains of Escherichia coli and Sinorhizobium meliloti, have also been identified as capable of producing UDP-alpha-D-xylose through enzymatic pathways involving UDP-glucuronic acid decarboxylases.

Classification

UDP-alpha-D-xylose belongs to the class of nucleotide sugars, which are essential for carbohydrate metabolism. It is classified under pentose sugars due to its five-carbon structure and is specifically categorized as a uridine diphosphate sugar.

Synthesis Analysis

Methods

The synthesis of UDP-alpha-D-xylose can be achieved through various methods, including both chemical and enzymatic approaches. A notable method involves a chemoenzymatic process that utilizes uridine triphosphate and alpha-D-xylose-1-phosphate as starting materials. This method bypasses the need for complex protection strategies and advanced purification techniques typically associated with chemical synthesis.

Technical Details

  1. Enzymatic Synthesis: The process often employs recombinant enzymes, such as UDP-sugar pyrophosphorylases, which catalyze the conversion of sugar phosphates to nucleotide sugars.
  2. Yield Optimization: Recent studies have reported yields of around 45% when synthesizing UDP-alpha-D-xylose from alpha-D-xylose-1-phosphate under controlled conditions (37°C) using specific enzyme combinations .
Molecular Structure Analysis

Structure

UDP-alpha-D-xylose consists of a uridine base linked to a diphosphate group and an alpha-D-xylose moiety. The structure can be represented as follows:

C10H13N2O12P2\text{C}_{10}\text{H}_{13}\text{N}_2\text{O}_{12}\text{P}_2

Data

The molecular weight of UDP-alpha-D-xylose is approximately 325.2 g/mol. The compound exhibits characteristic NMR signals that confirm its structure, particularly showing distinct peaks corresponding to the anomeric protons indicative of its alpha configuration .

Chemical Reactions Analysis

Reactions

UDP-alpha-D-xylose participates in various biochemical reactions, primarily as a donor of xylose residues in glycosylation reactions. It can be converted into other nucleotide sugars through enzymatic pathways involving specific transferases.

Technical Details

  1. Glycosylation: UDP-alpha-D-xylose acts as a substrate for xylosyltransferases, facilitating the addition of xylose units to growing polysaccharide chains.
  2. Interconversion: It can also be interconverted with other nucleotide sugars like UDP-glucose through specific enzymatic reactions .
Mechanism of Action

Process

The mechanism by which UDP-alpha-D-xylose exerts its biological effects involves its participation in glycosylation reactions, where it donates xylose residues to proteins or lipids. This process is crucial for the formation of glycoproteins and proteoglycans.

Data

Studies indicate that UDP-alpha-D-xylose is essential for proper cellular functions, including cell signaling and structural integrity in tissues due to its role in synthesizing glycosaminoglycans .

Physical and Chemical Properties Analysis

Physical Properties

UDP-alpha-D-xylose is typically found as a white crystalline solid at room temperature. It is soluble in water due to its polar nature.

Chemical Properties

  1. Stability: The compound is stable under physiological conditions but may undergo hydrolysis if exposed to extreme pH or temperature.
  2. Reactivity: It readily participates in glycosylation reactions due to the presence of reactive hydroxyl groups on the xylose moiety .
Applications

Scientific Uses

UDP-alpha-D-xylose has several applications in scientific research and biotechnology:

  1. Glycobiology: It is used extensively in studies related to carbohydrate metabolism and glycan biosynthesis.
  2. Biotechnology: The compound serves as a substrate for developing therapeutic agents that require glycosylation for efficacy.
  3. Diagnostics: UDP-alpha-D-xylose levels can be indicative of certain metabolic disorders, making it useful in clinical diagnostics.
Biosynthesis Pathways and Enzymatic Regulation of UDP-α-D-Xylose

Natural Biosynthetic Routes in Eukaryotic and Prokaryotic Systems

UDP-Glucose Dehydrogenase (UGDH) and UDP-Xylose Synthase (UXS) Cascade

The primary biosynthetic route for UDP-α-D-xylose (UDP-Xyl) involves a conserved two-step enzymatic cascade:

  • UGDH Reaction: UDP-glucose dehydrogenase (UGDH; EC 1.1.1.22) oxidizes UDP-glucose (UDP-Glc) to UDP-glucuronic acid (UDP-GlcA), using NAD⁺ as a cofactor and producing NADH as a byproduct [1] [9].
  • UXS Decarboxylation: UDP-xylose synthase (UXS; EC 4.1.1.35), also termed UDP-GlcA decarboxylase, converts UDP-GlcA to UDP-Xyl via oxidative decarboxylation. This NAD⁺-dependent reaction proceeds through a UDP-4-keto-D-xylose intermediate and releases CO₂ [7] [10].

UXS isoforms exhibit distinct subcellular localizations:

  • Plants: Arabidopsis thaliana expresses five UXS genes, including soluble cytosolic (Class C) and membrane-bound Golgi-localized isoforms (Classes A/B), enabling spatially segregated UDP-Xyl synthesis for cell wall polysaccharides or glycoproteins [1].
  • Animals: Human UXS1 is a dimeric, cytosolic enzyme critical for proteoglycan biosynthesis. Zebrafish studies confirm its role in skeletal extracellular matrix formation [5] [10].
  • Prokaryotes: Escherichia coli ArnA performs analogous decarboxylation but primarily yields UDP-4-keto-xylose as an end product for lipopolysaccharide modification [7].

Table 1: Key UXS Isoforms Across Organisms

OrganismIsoform ClassLocalizationFunction
Arabidopsis thalianaClass A/BGolgi membrane-boundXyloglucan/xylan synthesis
Homo sapiensUXS1CytosolProteoglycan initiation
Escherichia coliArnACytosolLPS modification (UDP-4-keto-xylose production)

Salvage Pathways vs. De Novo Synthesis in Plant and Animal Systems

De Novo Synthesis: Dominates in most organisms, initiating from UDP-Glc and requiring UGDH/UXS activity. UDP-Xyl feedback inhibits upstream enzymes (UGDH, UDP-glucose pyrophosphorylase), regulating flux toward UDP-sugar derivatives [1] [9].

Salvage Pathways:

  • Plants: Utilize arabinose kinases and UDP-sugar pyrophosphorylases (USPs) to convert free L-arabinose to UDP-L-arabinose, which is epimerized to UDP-Xyl. This bypasses UDP-GlcA decarboxylation [4].
  • Animals: Salvage pathways are less characterized. Trichomonas vaginalis expresses UXS but lacks confirmed kinases for direct xylose recycling, implying reliance on de novo synthesis [3].
  • Biotechnological Applications: Chemoenzymatic synthesis uses chemically derived xylose-1-phosphate and promiscuous USPs (e.g., from Bifidobacterium infantis) to generate UDP-Xyl without decarboxylation [4].

Table 2: De Novo vs. Salvage Pathway Features

FeatureDe Novo PathwaySalvage Pathway
SubstratesUDP-Glc, NAD⁺, UDP-GlcAFree xylose/arabinose, ATP
Key EnzymesUGDH, UXSSugar kinases, USPs
RegulationFeedback inhibition by UDP-XylSubstrate availability
DominanceAnimals, fungi, bacteriaPlants, engineered systems

Role of NAD⁺ Cofactor Dynamics in Oxidative Decarboxylation

NAD⁺ is catalytically essential for UXS, but its recycling mechanism varies:1. Tightly Bound NAD⁺: Human UXS retains NAD⁺ throughout its catalytic cycle. The cofactor facilitates:- Step 1: Oxidation of UDP-GlcA to UDP-4-keto-glucuronic acid.- Step 2: Decarboxylation to UDP-4-keto-xylose.- Step 3: Reduction to UDP-Xyl using NADH generated in Step 1 [10].2. Cofactor Release: A minor fraction of hUXS and E. coli ArnA release NADH and UDP-4-keto-xylose intermediates. Exogenous NAD⁺ rescues activity, explaining reported cofactor "stimulation" [7].

Conformational Control:

  • Substrate binding induces a boat-to-chair transition in the glucuronyl ring, positioning C4 for oxidation and aligning the C5 carboxylate for decarboxylation.
  • Catalytic Triad: Conserved Ser-Tyr-Lys residues abstract protons, while Arg277 seals the active site to prevent intermediate leakage [10].
  • Enzyme-Specific Product Shunting: Structural differences between human UXS (retains intermediates) and ArnA (releases UDP-4-keto-xylose) dictate final products [7].

Table 3: NAD⁺-Dependent Steps in UXS Catalysis

StepReactionCofactor RoleKey Residues
1UDP-GlcA → UDP-4-keto-glucuronic acidNAD⁺ → NADH (oxidation)Tyr147 (base)
2Decarboxylation → UDP-4-keto-xyloseStabilizes enolate intermediateGlu120, Arg277
3Reduction → UDP-XylNADH → NAD⁺ (reduction)Tyr147 (proton donor)

Properties

Product Name

UDP-alpha-D-xylose

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate

Molecular Formula

C14H20N2O16P2-2

Molecular Weight

534.26 g/mol

InChI

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1

InChI Key

DQQDLYVHOTZLOR-OCIMBMBZSA-L

Canonical SMILES

C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O

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